An In-depth Technical Guide to the Mechanism of Action of Verapamil on L-type Calcium Channels
An In-depth Technical Guide to the Mechanism of Action of Verapamil on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verapamil (B1683045), a phenylalkylamine derivative, is a cornerstone of cardiovascular therapy, primarily exerting its effects through the modulation of L-type calcium channels (LTCCs). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning verapamil's interaction with LTCCs. It delves into the state-dependent nature of the binding, the kinetics of channel blockade, and the downstream physiological consequences. Detailed experimental protocols for investigating these interactions are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: State-Dependent Blockade
Verapamil is classified as a Class IV antiarrhythmic agent and functions as a non-dihydropyridine calcium channel blocker.[1] Its primary molecular target is the α1 subunit of the L-type calcium channel (Cav1.2), which is predominantly expressed in cardiac and smooth muscle cells.[2][3] The interaction is characterized by a sophisticated mechanism known as state-dependent binding, where verapamil exhibits a higher affinity for the channel in its open and, most notably, its inactivated states compared to the resting state.[4][5][6]
This state-dependent affinity is crucial to its therapeutic efficacy and tissue selectivity.[5] Cardiac and vascular smooth muscle cells, which undergo frequent depolarization, present more channels in the open and inactivated states, making them more susceptible to verapamil blockade.[5][7] Verapamil is believed to access its binding site from the intracellular side of the membrane, physically occluding the pore and thereby inhibiting the influx of Ca2+ ions.[8] This reduction in intracellular calcium has profound effects on cellular function.
Molecular Binding Site
Verapamil binds to a specific receptor site within the central cavity of the L-type calcium channel pore, on the intracellular side of the selectivity filter.[8] This binding site is distinct from that of dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem), though allosteric interactions between these sites have been observed.[9][10] The binding of verapamil is thought to involve amino acid residues in the S6 transmembrane segments of domains III and IV of the α1 subunit.[8]
Effects on Channel Gating and Kinetics
Verapamil's interaction with the L-type calcium channel significantly alters its gating kinetics. A key effect is the pronounced slowing of the recovery from inactivation.[4][11] By stabilizing the inactivated state, verapamil reduces the number of channels available to open upon subsequent depolarizations.[11] This leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with higher frequencies of stimulation, a property particularly relevant for its antiarrhythmic effects in tachycardias.[4][12][13] While verapamil primarily affects the inactivated state, it does not significantly alter the time course of current inactivation during a single depolarization.[4]
Quantitative Data
The interaction of verapamil with L-type calcium channels has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Potency (IC50) of Verapamil on L-type Calcium Channels
| Cell Type/Preparation | Channel Subtype | Experimental Condition | IC50 | Reference(s) |
| Frog Heart Membranes | L-type | Radioligand Binding ([3H]verapamil) | 4.25 nM (KD) | [14] |
| Rat Ventricular Myocytes | L-type | Whole-cell patch clamp | 9.1 µM (Use-dependent, TP2) | [15] |
| Rat Ventricular Myocytes | L-type | Whole-cell patch clamp | 35.3 µM (Tonic, TP1) | [15] |
| HEK293 cells | hERG K+ channels | Whole-cell patch clamp | 143.0 nM | [13] |
| Rabbit Coronary Artery Smooth Muscle | Kv channels | Whole-cell patch clamp | 0.82 µM (Kd) | [16] |
Note: IC50 and Kd values can vary significantly depending on the experimental conditions, including temperature, ionic composition, and stimulation frequency.
Table 2: Kinetics of Verapamil Block on Cardiac L-type Calcium Channels
| Parameter | Verapamil Concentration | Value (mean ± SEM) | Experimental Condition | Reference(s) |
| Development of Block (τon) | 0.3 µM | 1060 ± 138 ms | Twin pulse protocol, depolarization to 0 mV | [4] |
| 1 µM | 310 ± 24 ms | Twin pulse protocol, depolarization to 0 mV | [4] | |
| 10 µM | 125 ± 7 ms | Twin pulse protocol, depolarization to 0 mV | [4] | |
| Recovery from Block (τoff) | 0.3 µM | 5.05 ± 0.44 s | Twin pulse protocol, repolarization to -80 mV | [4] |
| 1 µM | 6.7 ± 0.69 s | Twin pulse protocol, repolarization to -80 mV | [4] | |
| 10 µM | 6.02 ± 0.9 s | Twin pulse protocol, repolarization to -80 mV | [4] | |
| Recovery from Inactivation (Control) | - | 11 ± 0.7 ms | Twin pulse protocol, repolarization to -80 mV | [4] |
Signaling Pathways and Physiological Consequences
The blockade of L-type calcium channels by verapamil initiates a cascade of intracellular events that culminate in its therapeutic effects.
Cardiovascular Effects
In cardiac myocytes , the inhibition of Ca2+ influx leads to:
-
Negative Inotropy (Reduced Contractility): Reduced intracellular Ca2+ availability decreases the activation of the contractile machinery.[9]
-
Negative Chronotropy (Reduced Heart Rate): By slowing the depolarization of pacemaker cells in the sinoatrial (SA) node, verapamil decreases the heart rate.
-
Negative Dromotropy (Reduced AV Conduction): Verapamil slows conduction through the atrioventricular (AV) node, which is crucial for its use in supraventricular tachycardias.[1][17]
In vascular smooth muscle cells , the blockade of Ca2+ influx results in:
-
Vasodilation: Reduced intracellular Ca2+ leads to relaxation of the smooth muscle, causing dilation of arteries and arterioles and a subsequent reduction in blood pressure.[3]
The following diagram illustrates the signaling pathway leading to muscle contraction and its inhibition by verapamil.
Caption: Signaling pathway of muscle contraction and its inhibition by Verapamil.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of verapamil with L-type calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the entire cell membrane, providing insights into the effects of verapamil on channel kinetics and voltage dependence.
4.1.1. Cardiomyocyte Isolation
-
Animal Euthanasia and Heart Excision: Euthanize a rodent (e.g., rat or mouse) according to approved institutional protocols.[18] Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[19]
-
Enzymatic Digestion: Perfuse the heart with a Ca2+-free solution to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.[17][19]
-
Cell Dissociation and Collection: Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.[17]
-
Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to prevent calcium paradox.[19]
-
Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips for electrophysiological recording.
4.1.2. Electrophysiological Recording
-
Solution Preparation:
-
External Solution (mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation and Whole-Cell Configuration: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[20] Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[21]
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To study use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at various frequencies (e.g., 0.1 Hz, 1 Hz, 2 Hz) before and after application of verapamil.
-
To study recovery from inactivation, use a two-pulse protocol where a conditioning pulse is followed by a test pulse at varying inter-pulse intervals.
-
-
Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate software. Analyze the peak current amplitude, time course of inactivation, and recovery kinetics.
The following diagram outlines the workflow for a whole-cell patch-clamp experiment.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and density (Bmax) of verapamil binding sites on L-type calcium channels.
4.2.1. Membrane Preparation
-
Tissue Homogenization: Homogenize cardiac tissue or cultured cells expressing L-type calcium channels in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1][22]
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[22]
-
High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[1]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.[22]
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., sucrose) and store at -80°C.[22] Determine the protein concentration using a standard assay (e.g., BCA assay).
4.2.2. Binding Assay
-
Assay Setup: In a multi-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.
-
Incubation:
-
Total Binding: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]verapamil or a dihydropyridine (B1217469) like [3H]PN200-110) at various concentrations.
-
Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled competitor (e.g., unlabeled verapamil) to saturate the specific binding sites.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled verapamil.
-
-
Equilibration: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[22]
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[22]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax for saturation experiments, or IC50 and Ki for competition experiments.
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
Verapamil's mechanism of action on L-type calcium channels is a nuanced process characterized by state-dependent binding, preferential interaction with the inactivated channel state, and a consequent use-dependent blockade. This intricate mechanism underlies its therapeutic efficacy in a range of cardiovascular disorders. A thorough understanding of these molecular interactions, facilitated by techniques such as patch-clamp electrophysiology and radioligand binding assays, is paramount for the rational design and development of novel and more selective calcium channel modulators. This guide provides a foundational framework for researchers and drug development professionals to explore this important class of therapeutic agents further.
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